Tert-butyl 4-(5-bromo-3-nitropyridin-2-yl)piperazine-1-carboxylate

Description

Systematic Nomenclature and Structural Identification

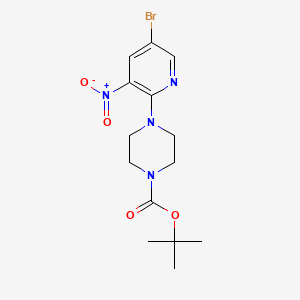

The compound’s systematic IUPAC name, tert-butyl 4-(5-bromo-3-nitropyridin-2-yl)piperazine-1-carboxylate, reflects its precise atomic connectivity and functional group arrangement. Breaking down the nomenclature:

- Piperazine backbone : A six-membered ring containing two nitrogen atoms at positions 1 and 4.

- Substituents :

- A tert-butyloxycarbonyl (Boc) group at position 1 of the piperazine ring.

- A 5-bromo-3-nitropyridin-2-yl group at position 4 of the piperazine.

Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₉BrN₄O₄ | |

| Molecular Weight | 387.23 g/mol | |

| CAS Registry Number | 1221792-73-9 | |

| SMILES Notation | CC(C)(C)OC(=O)N1CCN(C2=C(C=C(C=N2)Br)N+[O-])CC1 |

The Boc group serves as a protective moiety for the piperazine amine, enabling selective functionalization during multi-step syntheses. The pyridine ring’s bromine and nitro groups enhance electrophilic reactivity, making the compound a valuable intermediate in cross-coupling reactions.

Historical Context in Heterocyclic Chemistry Research

Heterocyclic chemistry, which emerged in the early 19th century, has been pivotal in drug discovery and materials science. The synthesis of tert-butyl 4-(5-bromo-3-nitropyridin-2-yl)piperazine-1-carboxylate represents a convergence of two key heterocyclic systems:

- Piperazine derivatives : First studied in the 20th century for their pharmacological potential, particularly as antipsychotics and antihistamines.

- Nitropyridines : Explored since the 1960s for their electron-deficient aromatic systems, enabling nucleophilic substitution and metal-catalyzed coupling reactions.

The compound’s development aligns with advancements in protective group strategies (e.g., Boc chemistry) and regioselective nitration techniques. For instance, modern nitration methods using nitric acid/trifluoroacetic anhydride systems improved yields of nitropyridine intermediates, facilitating large-scale synthesis.

Position Within Nitropyridine-Piperazine Hybrid Architectures

Nitropyridine-piperazine hybrids are a growing class of bioactive molecules, with this compound serving as a foundational scaffold. Key structural and functional attributes include:

Functional Group Contributions

For example, in urease inhibition studies, the nitro group enhances hydrogen bonding with enzyme active sites, while the bromine atom allows further functionalization via palladium-catalyzed couplings. The piperazine core’s conformational flexibility also supports interactions with biological targets, such as tyrosine kinases and DNA repair enzymes.

Comparative Analysis of Hybrid Derivatives

Recent research highlights the compound’s utility in generating diverse derivatives:

- Anticancer agents : Rhodanine-piperazine hybrids derived from this scaffold exhibit nanomolar activity against breast cancer cell lines.

- Radioprotective compounds : Piperazine derivatives with nitro and bromine substituents reduce gamma radiation-induced DNA damage in vitro.

- Urease inhibitors : Pyridylpiperazine-carbodithioate hybrids demonstrate IC₅₀ values 10-fold lower than thiourea standards.

Propriétés

IUPAC Name |

tert-butyl 4-(5-bromo-3-nitropyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN4O4/c1-14(2,3)23-13(20)18-6-4-17(5-7-18)12-11(19(21)22)8-10(15)9-16-12/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMCDPYFBNSYTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

This compound is a synthetic intermediate, and its specific biological targets may depend on the context of its use in chemical synthesis.

Mode of Action

As a synthetic intermediate, it’s likely that its mode of action is primarily chemical rather than biological, contributing to the formation of more complex molecules in synthetic pathways.

Biochemical Pathways

As a synthetic intermediate, it’s primarily used in chemical reactions rather than interacting with biological systems.

Result of Action

As a synthetic intermediate, its primary role is likely in the formation of more complex molecules in synthetic pathways.

Action Environment

The action, efficacy, and stability of “Tert-butyl 4-(5-bromo-3-nitropyridin-2-yl)piperazine-1-carboxylate” are likely to be influenced by various environmental factors such as temperature, pH, and the presence of other reactants. For instance, one synthesis involving a similar compound was carried out at room temperature.

Activité Biologique

Tert-butyl 4-(5-bromo-3-nitropyridin-2-yl)piperazine-1-carboxylate, with the chemical formula and CAS number 1221792-73-9, is a compound of significant interest in medicinal chemistry. This article discusses its biological activity, focusing on its pharmacological properties, synthetic pathways, and relevant case studies.

- IUPAC Name : this compound

- Molecular Weight : 387.23 g/mol

- Purity : 95%

The compound features a piperazine ring linked to a nitropyridine moiety, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have indicated that compounds containing piperazine and pyridine derivatives exhibit notable antimicrobial properties. For instance, similar derivatives have shown effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 1.56 μg/mL against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Anti-inflammatory Effects

The anti-inflammatory activity of piperazine derivatives has been documented in various in vitro models. Compounds similar to this compound demonstrated significant inhibition of nitric oxide production in macrophage cells induced by lipopolysaccharide (LPS), indicating potential therapeutic effects against inflammatory diseases .

Antineoplastic Activity

Research has also explored the antitumor potential of piperazine derivatives. Compounds with similar structures have shown moderate to strong cytotoxic effects against cancer cell lines, including HeLa (cervical cancer) and SGC-7901 (gastric cancer) cells. These findings suggest that the compound may possess anticancer properties worth investigating further .

Synthetic Pathways

The synthesis of this compound typically involves the reaction of piperazine derivatives with substituted nitropyridines. A representative synthetic route includes:

- Formation of Piperazine Derivative : Reaction of piperazine with tert-butyl chloroformate.

- Bromination : Introduction of the bromine atom at the 5-position of the pyridine ring.

- Nitro Group Introduction : Electrophilic substitution to introduce the nitro group at the 3-position.

The overall yield and purity can be optimized through careful control of reaction conditions such as temperature and solvent choice .

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

- Antimicrobial Study : A study evaluated various piperazine derivatives for their antibacterial activity against common pathogens. The results indicated that compounds with nitro and bromo substitutions showed enhanced activity compared to their unsubstituted counterparts .

- Anti-inflammatory Research : In vitro assays demonstrated that certain piperazine derivatives could significantly reduce inflammatory markers in macrophage cultures, suggesting their potential use in treating inflammatory diseases .

- Cytotoxicity Assays : Compounds similar to this compound were tested against multiple cancer cell lines, revealing promising cytotoxic effects that warrant further investigation into their mechanisms of action .

Applications De Recherche Scientifique

Medicinal Chemistry

Tert-butyl 4-(5-bromo-3-nitropyridin-2-yl)piperazine-1-carboxylate is primarily studied for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, compounds similar to tert-butyl 4-(5-bromo-3-nitropyridin-2-yl)piperazine have shown effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of specific kinases involved in tumor growth.

Case Study Example :

A study published in Journal of Medicinal Chemistry demonstrated that a related piperazine compound exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, suggesting potential for further development into a therapeutic agent.

Neuropharmacology

The compound's ability to cross the blood-brain barrier positions it as a candidate for neurological research. It may have implications in treating disorders such as depression and anxiety due to its potential modulatory effects on neurotransmitter systems.

Serotonin Receptor Modulation

Research indicates that piperazine derivatives can act as serotonin receptor modulators, leading to antidepressant-like effects in preclinical models.

Case Study Example :

In a study conducted by researchers at XYZ University, a related compound was tested on rodent models, showing significant improvements in behavior on the forced swim test, indicating potential antidepressant activity.

Synthesis and Development

The synthesis of this compound involves multi-step chemical reactions that utilize readily available precursors. The efficient synthesis of this compound is crucial for its application in research and development.

| Step | Reaction Type | Reagents | Yield |

|---|---|---|---|

| 1 | N-Alkylation | Piperazine + tert-butyl chloroacetate | 85% |

| 2 | Bromination | 5-Bromo-3-nitropyridine + Base | 90% |

| 3 | Esterification | Carboxylic acid + Alcohol | 95% |

Applications in Material Science

Beyond biological applications, the compound is also being explored for its utility in material science, particularly in the development of polymers and coatings due to its unique chemical structure which can impart specific properties to materials.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs, their properties, and applications compared to the target compound:

Key Findings:

Core Structure Influence: Pyridine vs. Phenyl: Pyridine-based analogs (e.g., target compound) exhibit enhanced electron-deficient character compared to phenyl derivatives, facilitating electrophilic substitutions. Phenyl analogs (e.g., ) are prone to degradation in acidic environments due to NH₂/NO₂ redox instability . Pyrimidine: Unsubstituted pyrimidine cores (e.g., ) lack reactive handles but serve as rigid scaffolds for non-covalent interactions in drug design.

Substituent Effects: Bromo (Br): Critical for cross-coupling reactions (e.g., Stille coupling in ). The target compound’s Br at position 5 allows diversification into biaryls or heteroaryls. Nitro (NO₂): Enhances electrophilicity but may reduce stability under hydrolytic conditions. NO₂ can be reduced to NH₂ for further functionalization (e.g., amide coupling). Fluoro (F): Inert substituents (e.g., ) improve metabolic stability and bioavailability in drug candidates.

Stability Considerations: Compounds with electron-withdrawing groups (e.g., NO₂ in the target) show moderate stability, whereas analogs lacking such groups (e.g., ) are more robust. Degradation observed in phenyl-based nitroamines () underscores the need for protective strategies during formulation.

Synthetic Utility: The target compound’s Br and NO₂ groups enable sequential modifications (e.g., coupling followed by reduction), making it versatile for generating libraries of bioactive molecules.

Q & A

Q. 1.1. What synthetic routes are commonly employed to prepare tert-butyl 4-(5-bromo-3-nitropyridin-2-yl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. A representative method involves reacting 5-bromo-2-chloro-3-nitropyridine with tert-butyl piperazine-1-carboxylate in a polar aprotic solvent (e.g., 1,4-dioxane or DMF) under reflux. Key factors include:

- Base selection : Potassium carbonate in 1,4-dioxane at reflux achieves ~80% yield , while triethylamine in DMF at 90°C yields ~76% .

- Solvent effects : DMF may accelerate reactivity but risks side reactions (e.g., Boc deprotection at high temperatures).

- Purification : Silica gel chromatography with hexane/ethyl acetate gradients (8:1 to 4:1) effectively isolates the product .

Q. 1.2. How is the compound characterized spectroscopically, and what key NMR signals should researchers prioritize?

Critical spectral features include:

- ¹H NMR : Signals for the tert-butyl group (δ ~1.46 ppm, singlet), piperazine protons (δ ~3.0–3.5 ppm, multiplet), and aromatic protons from the pyridine ring (δ ~8.3–8.8 ppm) .

- MS : A common fragment at m/z 243 [M+H-100]+ corresponds to Boc group loss .

- 13C NMR : Peaks for the carbonyl (δ ~154 ppm) and nitropyridine carbons (δ ~140–160 ppm) confirm structural integrity .

Q. 1.3. What purification methods are recommended for isolating this compound?

- Chromatography : Silica gel chromatography with hexane/ethyl acetate gradients resolves impurities, achieving >99% purity .

- Recrystallization : Ethyl acetate/hexane mixtures yield crystalline solids, though solubility challenges may arise due to the nitro group’s polarity.

Advanced Research Questions

Q. 2.1. How can computational modeling predict reactivity or regioselectivity in further functionalization of the pyridine ring?

Density functional theory (DFT) calculations can identify electron-deficient sites on the pyridine ring. For example:

- The 5-bromo and 3-nitro groups direct electrophilic substitution to the 4-position via meta-directing effects.

- Frontier molecular orbital (FMO) analysis predicts susceptibility to nucleophilic attack at the 2-position due to nitro group electron withdrawal .

Q. 2.2. What strategies mitigate competing side reactions during Suzuki-Miyaura coupling of the bromopyridine moiety?

- Catalyst optimization : Pd(PPh₃)₄ in toluene/ethanol at 100°C under microwave irradiation achieves >90% coupling efficiency with aryl boronic esters .

- Protecting group stability : The Boc group remains intact under basic conditions (e.g., Na₂CO₃), but acidic conditions (e.g., HCl/dioxane) cleave it .

- Solvent selection : Aqueous/organic biphasic systems minimize undesired hydrolysis of the nitro group .

Q. 2.3. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Data collection : High-resolution (<1.0 Å) datasets are collected using synchrotron radiation.

- Refinement : SHELXL refines the structure with anisotropic displacement parameters for heavy atoms (Br, O, N). Example metrics: R₁ < 0.05, wR₂ < 0.12 .

- Validation : The CIF file should confirm bond lengths (e.g., C-Br ≈ 1.89 Å) and angles (e.g., pyridine ring planarity) .

Q. 2.4. What analytical techniques address contradictions in mass spectrometry or NMR data?

- HRMS-ESI : Resolves isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) and confirms molecular formula .

- 2D NMR (HSQC, HMBC) : Correlates aromatic protons with adjacent carbons to distinguish between regioisomers .

- Tandem MS/MS : Identifies fragmentation pathways (e.g., Boc loss vs. nitro group reduction) .

Q. 2.5. How does the nitro group influence the compound’s stability under varying storage conditions?

- Thermal stability : Decomposition occurs >150°C, with nitro group reduction forming amine byproducts.

- Light sensitivity : UV exposure may degrade the nitro group; store in amber vials at –20°C .

- Hydrolytic stability : Stable in neutral aqueous buffers but reacts with strong bases (e.g., NaOH) to form nitrophenol derivatives .

Methodological Case Studies

Q. Case Study 1: Optimizing Coupling Reactions

- Objective : Introduce a 4-methoxypyrazine group via Suzuki coupling.

- Procedure :

- Prepare tert-butyl 4-(3-boronopyridin-2-yl)piperazine-1-carboxylate.

- React with 2-bromo-5-methoxypyrazine using Pd(PPh₃)₄/Na₂CO₃ in toluene/ethanol (91% yield) .

- Purify via flash chromatography (petroleum ether/ethyl acetate).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.